molecular formula C16H13NO5 B241747 3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate

3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate

Cat. No. B241747
M. Wt: 299.28 g/mol
InChI Key: DVWLPDVXSCWIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPIF and is a derivative of furan-2-carboxylic acid. DPIF is a white crystalline solid that is soluble in polar solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of DPIF is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. DPIF has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
DPIF has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been shown to inhibit the activity of certain enzymes involved in inflammation. However, the biochemical and physiological effects of DPIF are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

DPIF is a versatile reagent that can be used in a variety of lab experiments. Its high solubility in polar solvents makes it easy to handle and use in various reactions. However, DPIF is a relatively expensive reagent, which can limit its use in certain experiments.
List as Many

Future Directions

As Possible:
1. Investigating the mechanism of action of DPIF in cancer cells
2. Studying the potential use of DPIF as an anti-inflammatory agent
3. Developing new synthetic methods for the production of DPIF
4. Studying the potential use of DPIF as a photosensitizer in solar cells
5. Investigating the potential use of DPIF as a building block for the synthesis of new materials and polymers
6. Studying the pharmacokinetics and pharmacodynamics of DPIF in vivo
7. Investigating the potential use of DPIF in combination with other anticancer agents
8. Developing new DPIF derivatives with improved anticancer activity and selectivity.

Synthesis Methods

DPIF can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with 3-(1,3-dioxoisoindolin-2-yl)propylamine in the presence of a coupling agent. Another method involves the reaction of furan-2-carboxylic acid with 3-(1,3-dioxoisoindolin-2-yl)propyl isocyanate. Both methods result in the formation of DPIF with high yields.

Scientific Research Applications

DPIF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, DPIF has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DPIF has been used as a building block for the synthesis of various polymers and materials. It has also been studied for its potential use as a photosensitizer in solar cells.

properties

Product Name

3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl furan-2-carboxylate

InChI

InChI=1S/C16H13NO5/c18-14-11-5-1-2-6-12(11)15(19)17(14)8-4-10-22-16(20)13-7-3-9-21-13/h1-3,5-7,9H,4,8,10H2

InChI Key

DVWLPDVXSCWIRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3

Origin of Product

United States

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